![molecular formula C21H20N2O5S B258268 Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate, also known as MMFTC, is a synthetic compound that belongs to the class of thiophene derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has been shown to inhibit the activation of NF-κB, which plays a critical role in the regulation of inflammation and cancer. Additionally, this compound has been found to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and monocytes. Additionally, this compound has been demonstrated to inhibit the expression of iNOS and COX-2, which are involved in the production of nitric oxide and prostaglandins, respectively. Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound has been found to exhibit low toxicity and good bioavailability, which makes it a suitable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its limited solubility in water, which may hinder its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound may have potential as an adjuvant therapy for cancer, either alone or in combination with other chemotherapeutic agents. Furthermore, the development of this compound analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-methylthiophene with 2-methyl-3-furoyl chloride to form 5-(2-methyl-3-furoyl)-2-methylthiophene. This intermediate is then reacted with 4-toluidine and ethyl chloroformate to yield the final product, this compound.
科学的研究の応用
Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been demonstrated to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
分子式 |
C21H20N2O5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
methyl 4-methyl-2-[(2-methylfuran-3-carbonyl)amino]-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O5S/c1-11-5-7-14(8-6-11)22-19(25)17-12(2)16(21(26)27-4)20(29-17)23-18(24)15-9-10-28-13(15)3/h5-10H,1-4H3,(H,22,25)(H,23,24) |
InChIキー |
UMJKGPRBCBFCCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(OC=C3)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



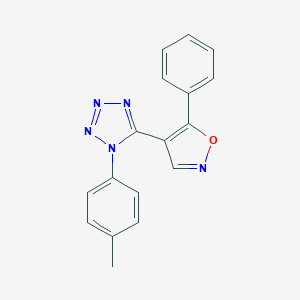
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
![(5Z)-5-[3-(4-chlorophenyl)pyrazol-4-ylidene]-1-phenyl-2H-tetrazole](/img/structure/B258190.png)
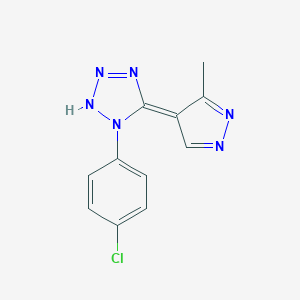
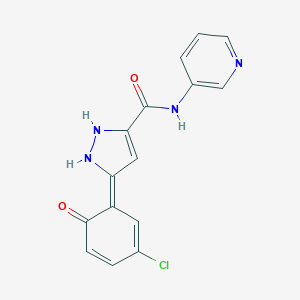

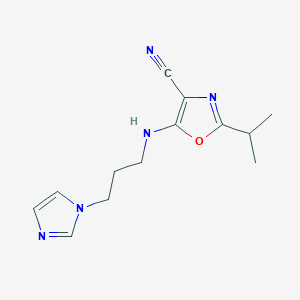
![10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2',3':4,5]pyrimido[1,2-c]phthalazin-12-one](/img/structure/B258202.png)
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
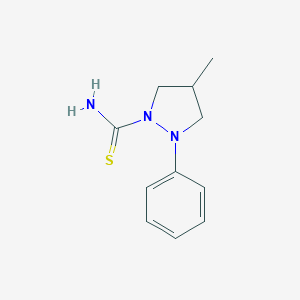
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)